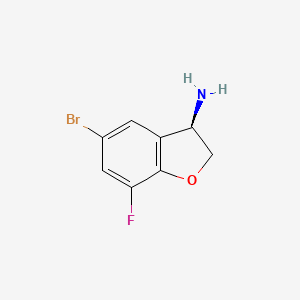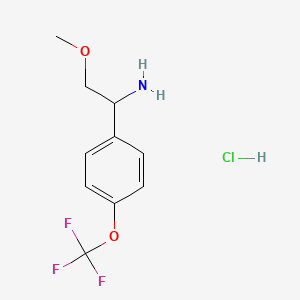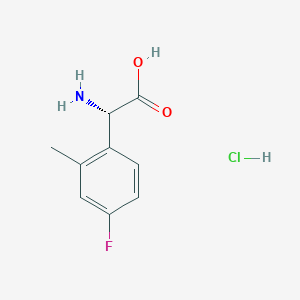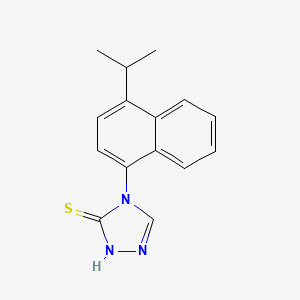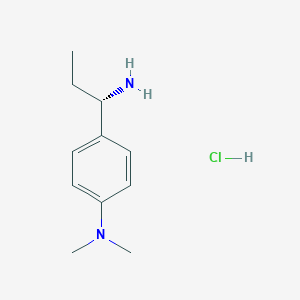![molecular formula C18H23NO3 B13048372 Ethyl 4-benzyl-7-methyl-8-oxo-4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13048372.png)
Ethyl 4-benzyl-7-methyl-8-oxo-4-azaspiro[2.5]octane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-benzyl-7-methyl-8-oxo-4-azaspiro[2.5]octane-7-carboxylate is a synthetic organic compound with the molecular formula C18H23NO3. It is characterized by its unique spirocyclic structure, which includes a benzyl group, a methyl group, and an oxo group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-benzyl-7-methyl-8-oxo-4-azaspiro[2.5]octane-7-carboxylate typically involves multi-step organic reactions. One common method includes the use of a spirocyclization reaction, where a suitable precursor undergoes cyclization to form the spirocyclic core. The reaction conditions often involve the use of strong bases or acids, and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography, and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-benzyl-7-methyl-8-oxo-4-azaspiro[2.5]octane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.
Substitution: The benzyl and methyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-benzyl-7-methyl-8-oxo-4-azaspiro[2.5]octane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Ethyl 4-benzyl-7-methyl-8-oxo-4-azaspiro[2.5]octane-7-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-benzyl-7-methyl-8-oxo-4-azaspiro[2.5]octane-7-carboxylate: shares similarities with other spirocyclic compounds, such as tropane alkaloids and other azaspiro compounds.
Tropane Alkaloids: These compounds have a similar bicyclic structure and are known for their biological activities, including as stimulants and anesthetics.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties compared to other spirocyclic compounds.
Properties
Molecular Formula |
C18H23NO3 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
ethyl 4-benzyl-7-methyl-8-oxo-4-azaspiro[2.5]octane-7-carboxylate |
InChI |
InChI=1S/C18H23NO3/c1-3-22-16(21)17(2)11-12-19(18(9-10-18)15(17)20)13-14-7-5-4-6-8-14/h4-8H,3,9-13H2,1-2H3 |
InChI Key |
QERBWHSYRLVRCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(C2(C1=O)CC2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


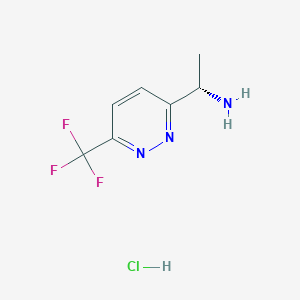
![Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride](/img/structure/B13048300.png)
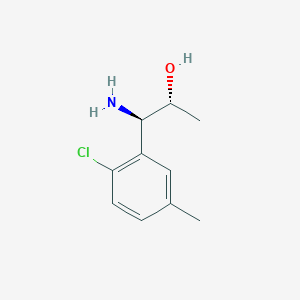
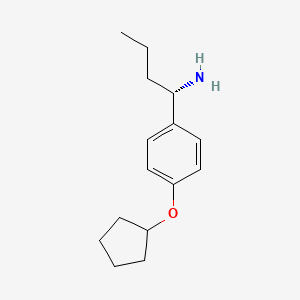
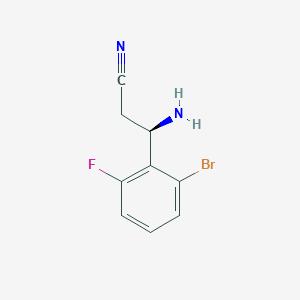
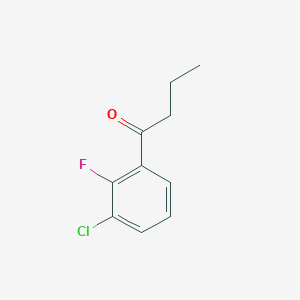


![Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13048341.png)
